1-Benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid
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Overview
Description
1-Benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid is a heterocyclic compound with the molecular formula C13H10ClNO3. It is known for its unique structure, which includes a pyridine ring substituted with a benzyl group, a chlorine atom, and a carboxylic acid group.
Scientific Research Applications
1-Benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Safety and Hazards
Preparation Methods
The synthesis of 1-Benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-2-methylpyridine-3-carboxylic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF). The product is then purified through recrystallization .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
1-Benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid can be compared with similar compounds such as:
5-Chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid: Lacks the benzyl group, which may result in different biological activities and chemical reactivity.
1-Benzyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid: Lacks the chlorine atom, which can affect its reactivity in substitution reactions.
1-Benzyl-5-chloro-1,6-dihydro-3-pyridinecarboxylic acid: Lacks the oxo group, potentially altering its chemical properties and biological activity.
These comparisons highlight the unique structural features of this compound and its potential impact on its applications and reactivity.
Properties
IUPAC Name |
1-benzyl-5-chloro-6-oxopyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-11-6-10(13(17)18)8-15(12(11)16)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKUXXZIOZEREM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=C(C2=O)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401157785 |
Source
|
Record name | 5-Chloro-1,6-dihydro-6-oxo-1-(phenylmethyl)-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401157785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338982-47-1 |
Source
|
Record name | 5-Chloro-1,6-dihydro-6-oxo-1-(phenylmethyl)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338982-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1,6-dihydro-6-oxo-1-(phenylmethyl)-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401157785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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